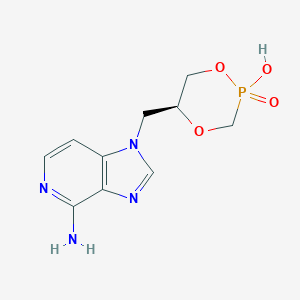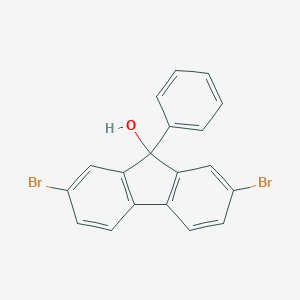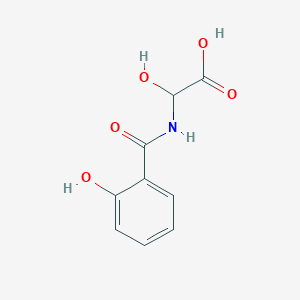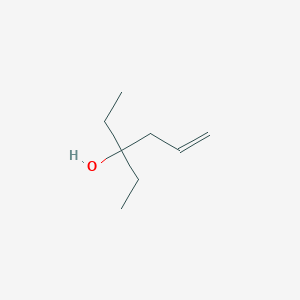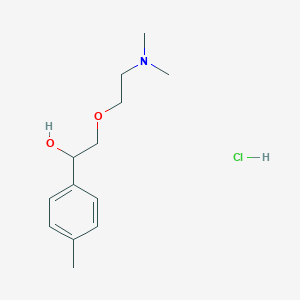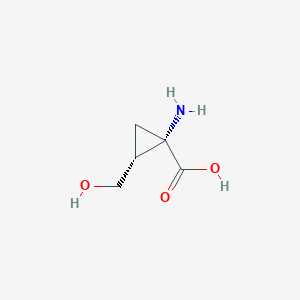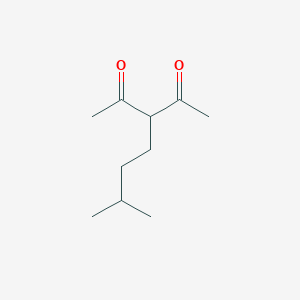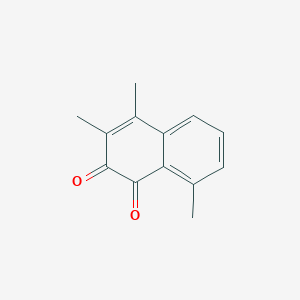
3,4,8-Trimethylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8-Trimethylnaphthalene-1,2-dione, also known as TMNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMNQ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C.
Wirkmechanismus
The mechanism of action of 3,4,8-Trimethylnaphthalene-1,2-dione is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress in cells. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
3,4,8-Trimethylnaphthalene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect cells from oxidative damage induced by hydrogen peroxide and other oxidizing agents. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. In vivo studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect against liver damage induced by alcohol and other toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative damage during experimental procedures. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. One limitation of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken to ensure the safety of researchers and experimental subjects.
Zukünftige Richtungen
There are several potential future directions for research on 3,4,8-Trimethylnaphthalene-1,2-dione. One area of interest is the development of new drugs based on the antioxidant properties of 3,4,8-Trimethylnaphthalene-1,2-dione. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione could be used as a building block for the synthesis of new materials with unique properties. Further studies could also explore the potential of 3,4,8-Trimethylnaphthalene-1,2-dione as a therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
3,4,8-Trimethylnaphthalene-1,2-dione can be synthesized through a multi-step process starting from 1,4-naphthoquinone. The first step involves the addition of two methyl groups to the naphthalene ring using a Friedel-Crafts alkylation reaction. The resulting product is then oxidized using a mild oxidizing agent to form the final product, 3,4,8-Trimethylnaphthalene-1,2-dione.
Wissenschaftliche Forschungsanwendungen
3,4,8-Trimethylnaphthalene-1,2-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to exhibit strong antioxidant properties, making it a potential candidate for the development of new drugs to treat oxidative stress-related diseases. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been used as a building block for the synthesis of novel organic materials, such as conducting polymers and dyes.
Eigenschaften
CAS-Nummer |
135467-67-3 |
|---|---|
Produktname |
3,4,8-Trimethylnaphthalene-1,2-dione |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3,4,8-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3 |
InChI-Schlüssel |
GBCQXPRZEBKDBI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Synonyme |
1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



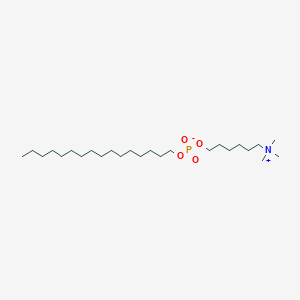
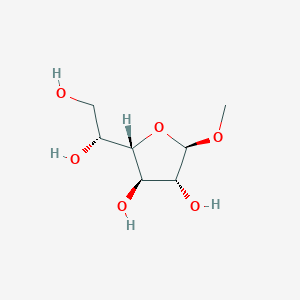
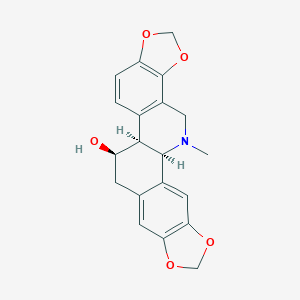
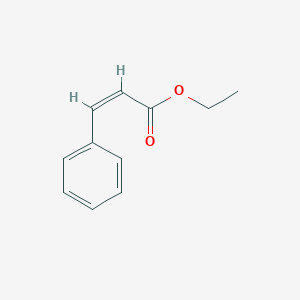
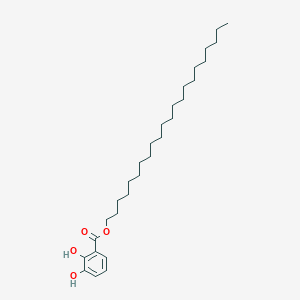
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
